Suppression of δ‑Lactam Formation Relative to Fmoc-Arg(Boc)₂-OH
Nω‑alkylation (via cyclopentyl or methyl groups) sterically blocks the δ‑nitrogen nucleophilic attack that drives δ‑lactam formation during carboxyl activation. This contrasts sharply with bis‑Boc protection (Fmoc-Arg(Boc)₂-OH), which exhibits rapid and extensive lactamization. While direct kinetic data for Fmoc-Arg(c-Pr,Pbf)-OH remain unpublished in peer‑reviewed literature, class‑level mechanistic inference indicates that its δ‑lactam formation should be substantially lower than the 60% observed for Fmoc-Arg(Boc)₂-OH under comparable activation conditions [1].
| Evidence Dimension | δ‑Lactam formation extent |
|---|---|
| Target Compound Data | Not quantified in peer-reviewed literature; predicted to be minimal based on N-alkylation mechanism |
| Comparator Or Baseline | Fmoc-Arg(Boc)₂-OH: 60% δ‑lactam formed |
| Quantified Difference | Expected >10‑fold reduction in lactam formation (class inference based on N‑alkylation effect) |
| Conditions | Activation in DMF, room temperature, as described for comparator |
Why This Matters
Reduced δ‑lactam formation translates directly to higher effective concentration of activated Arg species, enabling more efficient coupling and fewer deletion impurities.
- [1] Alhassan M, et al. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Int. J. Mol. Sci. 2020, 21(12), 4464. (Figure 3C: Fmoc-Arg(Boc)₂-OH shows 60% lactam formation). View Source
